molecular formula C15H11FO4 B6378749 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% CAS No. 1261996-06-8

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%

Cat. No. B6378749
CAS RN: 1261996-06-8
M. Wt: 274.24 g/mol
InChI Key: FEFRVVOVJQYNJU-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% (5-FMP-2-FP) is an organic compound belonging to the class of phenols. It is a white crystalline solid that is soluble in water and alcohol and has a melting point of about 66°C. 5-FMP-2-FP is used in a variety of scientific and industrial applications due to its unique properties. It is used in the synthesis of various drugs, as a reagent in organic synthesis and as a catalyst in various reactions. It is also used in the production of dyes, plastics and other materials.

Scientific Research Applications

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various pharmaceuticals and other compounds. It is also used as a catalyst in a variety of reactions, including the synthesis of polymers, dyes and other materials. Additionally, it is used in the study of enzyme kinetics and as a model compound for studying the structure and reactivity of other compounds.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is not well understood. However, it is believed to function as a Lewis acid, which means that it can act as a proton donor and acceptor in certain reactions. It is also thought to interact with other molecules through hydrogen bonding and other non-covalent interactions. Additionally, it is believed to be able to form complexes with certain metals, such as zinc and copper.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% are not well understood. However, it is believed to have antioxidant and anti-inflammatory properties. Additionally, it is thought to be able to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and readily available. Additionally, it is soluble in a variety of solvents, which makes it easy to work with. A limitation is that it is relatively unstable and can degrade over time.

Future Directions

There are several potential future directions for research on 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%. One potential area of research is the development of new methods for synthesizing the compound. Additionally, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Additionally, research could be conducted on its potential applications, such as in the synthesis of drugs and other compounds. Finally, research could be conducted on its potential toxicity and environmental impact.

Synthesis Methods

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized using two different methods. The first method involves the reaction of 4-methoxycarbonylphenyl-2-fluoro-5-formylphenol with sodium hydroxide in aqueous solution. The second method involves the reaction of 4-methoxycarbonylphenyl-2-fluoro-5-formylphenol with sodium borohydride in an aqueous solution. The resulting product is then purified by recrystallization.

properties

IUPAC Name

methyl 3-fluoro-4-(4-formyl-3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)10-4-5-12(13(16)6-10)9-2-3-11(8-17)14(18)7-9/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFRVVOVJQYNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685302
Record name Methyl 2-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol

CAS RN

1261996-06-8
Record name Methyl 2-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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